(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

CAS No.: 83947-56-2

Cat. No.: VC2517506

Molecular Formula: C14H19BO2

Molecular Weight: 230.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83947-56-2 |

|---|---|

| Molecular Formula | C14H19BO2 |

| Molecular Weight | 230.11 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10+ |

| Standard InChI Key | ARAINKADEARZLZ-ZHACJKMWSA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2 |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 |

Introduction

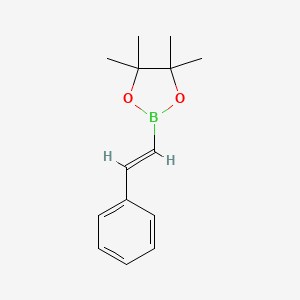

Chemical Identification and Structure

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (CAS: 83947-56-2) is an organoboron compound featuring a boron atom connected to a dioxaborolane ring and a trans-configured styryl group. The compound's structure consists of a five-membered heterocyclic ring containing two oxygen atoms and one boron atom, with four methyl groups at positions 4 and 5, and a styryl moiety at position 2. The "E" designation in the name specifically indicates the trans configuration of the carbon-carbon double bond in the styryl group.

The compound is also known by several synonyms including trans-styrylboronic acid pinacol ester, beta-styrylboronic acid pinacol ester, trans-2-phenylvinylboronic acid pinacol ester, and 4,4,5,5-tetramethyl-2-e-2-phenylethenyl-1,3,2-dioxaborolane . This range of nomenclature reflects its structural components and common usage in different chemical contexts.

Table 1: Chemical Identifiers of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

| Identifier | Value |

|---|---|

| CAS Number | 83947-56-2 |

| Molecular Formula | C₁₄H₁₉BO₂ |

| Molecular Weight | 230.11 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane |

| InChI Key | ARAINKADEARZLZ-ZHACJKMWSA-N |

| Standard InChI | InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10+ |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 |

| PubChem CID | 5708413 |

| MDL Number | MFCD03453666 |

Physical and Chemical Properties

The physical and chemical properties of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane contribute significantly to its behavior in chemical reactions and influence its handling and storage requirements. At standard conditions, the compound exists as a liquid with a clear colorless to pale yellow appearance .

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Liquid |

| Color | Clear colorless to pale yellow |

| Melting Point | 27-33°C |

| Boiling Point | 128°C at 4 mm Hg |

| Density | 0.99±0.1 g/cm³ (Predicted) |

| Refractive Index | 1.5290 |

| Flash Point | >230°F |

| Storage Conditions | Inert atmosphere, below -20°C |

The compound contains a carbon-boron bond that displays unique reactivity patterns, particularly in the presence of nucleophiles and oxidizing agents. The trans-configured double bond in the styryl group provides a reactive site for various chemical transformations, including additions and cross-coupling reactions. The dioxaborolane ring functions as a protecting group for the boronic acid functionality, enhancing stability while maintaining reactivity in selective conditions .

Synthesis Methods

The synthesis of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane typically involves the reaction of styrene with bis(pinacolato)diboron in the presence of a suitable catalyst. This approach represents a borylation reaction where a boron-containing group is introduced at the vinyl position of styrene, creating the desired trans configuration in the product.

The catalytic system generally employs transition metal catalysts, commonly palladium or iridium complexes, which facilitate the addition of the boron moiety across the carbon-carbon double bond. The stereoselectivity of this reaction, yielding predominantly the trans (E) isomer, can be controlled through careful selection of reaction conditions, catalysts, and ligands.

Alternative synthetic approaches may include:

-

Cross-coupling reactions of vinyl halides with boron sources

-

Hydroboration of phenylacetylene followed by protection with pinacol

-

Transesterification of styrylboronic acids with pinacol under dehydrating conditions

Each synthetic pathway offers different advantages in terms of yield, stereoselectivity, and functional group tolerance, allowing chemists to select the most appropriate method based on specific requirements and available starting materials.

Applications in Organic Synthesis

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane serves as a versatile building block in organic synthesis due to its ability to participate in various transformations. The compound's primary value lies in its participation in carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Cross-Coupling Reactions

In Suzuki-Miyaura coupling reactions, (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane reacts with aryl or vinyl halides under palladium catalysis to form new carbon-carbon bonds. This reaction is particularly valuable for the synthesis of conjugated systems including stilbenes, styrene derivatives, and dienyl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science.

The trans configuration of the styryl group in the compound is typically preserved during the coupling process, allowing for stereoselective synthesis of complex molecules with defined stereochemistry. This stereochemical control is often crucial in the preparation of bioactive compounds and advanced materials.

Functional Group Transformations

Beyond cross-coupling reactions, the boronic ester functionality can undergo various transformations, including:

-

Oxidation to alcohols

-

Conversion to other functional groups such as amines, halides, or pseudohalides

-

Participation in multicomponent reactions

-

Addition to carbonyl compounds (allylation reactions)

These diverse reaction pathways make (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane a valuable intermediate in complex molecule synthesis, offering access to a wide range of structural motifs from a single building block.

| Category | Information |

|---|---|

| Hazard Statements | H302: Harmful if swallowed |

| H312: Harmful in contact with skin | |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H332: Harmful if inhaled | |

| H335: May cause respiratory irritation | |

| WGK Germany | 3 (Highly water endangering) |

| Storage Requirements | Inert atmosphere, below -20°C |

| Parameter | Typical Specification |

|---|---|

| Appearance | Clear colorless to pale yellow liquid |

| Purity | ≥97% |

| Packaging | Glass bottle |

| Storage Condition | Under inert gas, below -20°C |

| Applications | Research use, organic synthesis |

Commercial preparations of the compound may contain trace impurities that can influence reactivity in sensitive applications. For critical applications, additional purification may be necessary, such as distillation under reduced pressure or column chromatography.

Future Research Directions

Research involving (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane continues to evolve, with several promising directions:

-

Development of novel catalytic systems for more efficient and selective cross-coupling reactions

-

Exploration of new reaction pathways involving the styrylboronic ester functionality

-

Application in the synthesis of complex natural products and pharmaceutical intermediates

-

Investigation of its potential in materials science, particularly in electronic and optical materials

As synthetic methodologies advance, this compound is likely to find expanded applications in various fields of chemistry, contributing to developments in medicinal chemistry, materials science, and other areas of chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume